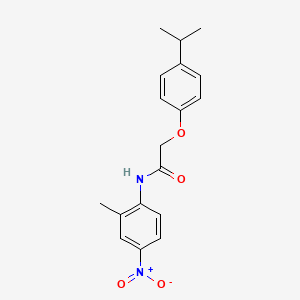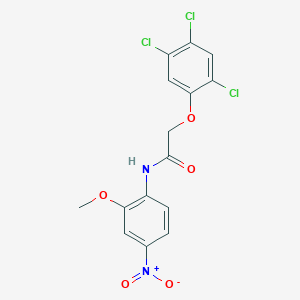
2-(4-isopropylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide
Vue d'ensemble
Description
2-(4-isopropylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide, also known as W-13, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of calmodulin, which is a protein that plays a crucial role in a variety of cellular processes.
Mécanisme D'action
2-(4-isopropylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide inhibits the activity of calmodulin by binding to its hydrophobic pocket, which is essential for its interaction with target proteins. This binding prevents calmodulin from binding to its target proteins, leading to a downstream effect on cellular processes that are regulated by calmodulin.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of calmodulin by this compound has been shown to reduce the activity of ion channels, enzymes, and other proteins that are regulated by calmodulin. This inhibition has been implicated in the regulation of muscle contraction, neurotransmitter release, and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-isopropylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has several advantages as a tool for studying calmodulin. It is a potent inhibitor of calmodulin, with an IC50 value in the nanomolar range. It is also relatively specific for calmodulin, with minimal effects on other proteins. However, this compound has some limitations as well. It is a small molecule that may not penetrate cells well, and it may have off-target effects at high concentrations.
Orientations Futures
There are several future directions for research on 2-(4-isopropylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide. One area of interest is the development of more potent and selective inhibitors of calmodulin. Another area of interest is the use of this compound and other calmodulin inhibitors as potential therapeutics for diseases such as cancer and neurodegenerative disorders. Additionally, the role of calmodulin in other cellular processes, such as autophagy and apoptosis, is an area of active investigation that may benefit from the use of this compound as a tool.
Applications De Recherche Scientifique
2-(4-isopropylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has been widely used in scientific research as a tool to study the role of calmodulin in various cellular processes. Calmodulin is involved in the regulation of ion channels, enzymes, and other proteins, and its dysfunction has been implicated in several diseases, including cancer and neurodegenerative disorders. This compound has been shown to inhibit the activity of calmodulin in vitro and in vivo, making it a valuable tool for studying the role of this protein in disease.
Propriétés
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12(2)14-4-7-16(8-5-14)24-11-18(21)19-17-9-6-15(20(22)23)10-13(17)3/h4-10,12H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUAZAJNLFCLAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{2-[(3-methylbenzyl)thio]ethyl}-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B3981822.png)

![N-(3,4-dichlorophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3981835.png)


![N-[2-(4-tert-butylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B3981865.png)
![4-[(2-hydroxyethyl)(isopropyl)amino]-1,1-diphenyl-2-butyn-1-ol](/img/structure/B3981873.png)


![N-{2-[4-(anilinocarbonothioyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B3981889.png)
![3,5-dimethyl-1-[(phenylthio)acetyl]piperidine](/img/structure/B3981895.png)